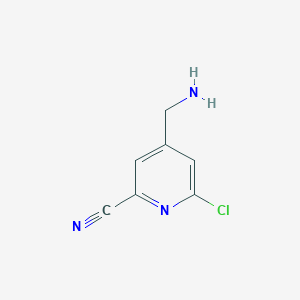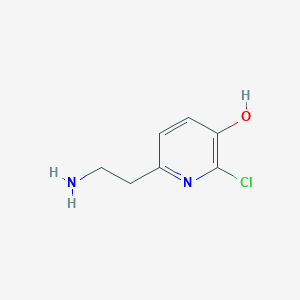
6-(2-Aminoethyl)-2-chloropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of an aminoethyl group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-2-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with an aminoethyl group. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the amino group and facilitate the nucleophilic attack on the 2-chloropyridine. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Another method involves the reduction of a 2-chloro-3-nitropyridine derivative, followed by the introduction of the aminoethyl group through a reductive amination reaction. This approach requires the use of reducing agents, such as hydrogen gas in the presence of a palladium catalyst, to reduce the nitro group to an amino group. The amino group is then reacted with an aldehyde or ketone to form the desired aminoethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are essential for achieving high yields and purity. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)-2-chloropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a carbonyl group, resulting in the formation of a 3-pyridone derivative.
Reduction: The chlorine atom at the 2nd position can be reduced to form a 2-hydroxypyridine derivative.
Substitution: The chlorine atom at the 2nd position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a palladium catalyst are commonly used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution reaction. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures.
Major Products Formed
The major products formed from these reactions include 3-pyridone derivatives, 2-hydroxypyridine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-2-chloropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex pyridine derivatives. It is also used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. It is also used in the development of fluorescent dyes and sensors for detecting specific biomolecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, while the chlorine and hydroxyl groups contribute to the overall binding affinity and specificity.
At the molecular level, this compound can modulate the activity of enzymes by acting as an inhibitor or activator. It can also bind to receptors and ion channels, altering their conformation and affecting their function. These interactions can lead to changes in cellular signaling pathways and physiological responses, which underlie the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-(2-Aminoethyl)-2-chloropyridin-3-OL can be compared with other similar compounds, such as:
2-Aminoethylpyridine: This compound lacks the chlorine and hydroxyl groups, which results in different chemical reactivity and biological activity.
2-Chloro-3-hydroxypyridine: This compound lacks the aminoethyl group, which affects its ability to interact with biological targets.
6-(2-Hydroxyethyl)-2-chloropyridin-3-OL: This compound has a hydroxyethyl group instead of an aminoethyl group, which alters its chemical properties and biological activity.
The presence of the aminoethyl group in this compound makes it unique in terms of its ability to form specific interactions with molecular targets, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
6-(2-aminoethyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-6(11)2-1-5(10-7)3-4-9/h1-2,11H,3-4,9H2 |
InChI-Schlüssel |
KKBAZVIVELJFFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CCN)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


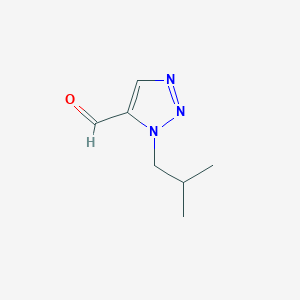

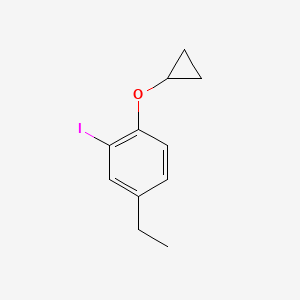
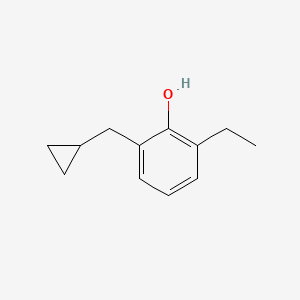
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
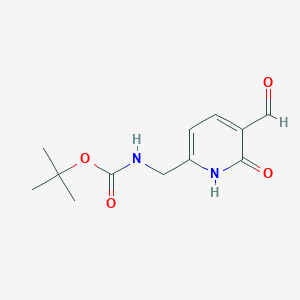
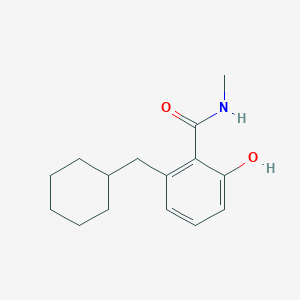


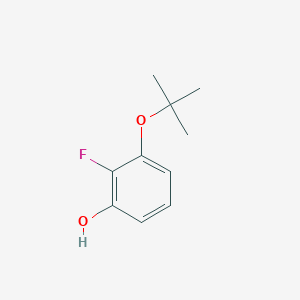


![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
